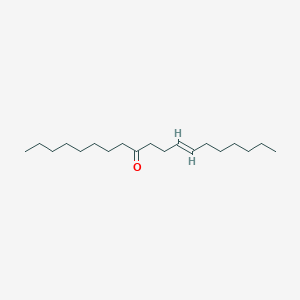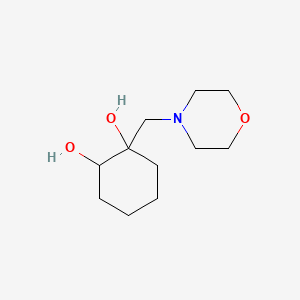![molecular formula C13H19NO3 B13960407 3-(Benzo[d][1,3]dioxol-5-yl)-3-(isopropylamino)propan-1-ol](/img/structure/B13960407.png)
3-(Benzo[d][1,3]dioxol-5-yl)-3-(isopropylamino)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzo[d][1,3]dioxol-5-yl)-3-(isopropylamino)propan-1-ol is a chemical compound that belongs to the class of organic compounds known as phenethylamines. These compounds are characterized by a phenethylamine backbone, which consists of a benzene ring attached to an ethylamine chain. This particular compound features a benzo[d][1,3]dioxole moiety, which is a benzene ring fused with a dioxole ring, and an isopropylamino group attached to the propanol chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-3-(isopropylamino)propan-1-ol typically involves the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Attachment of the Propanol Chain: The benzo[d][1,3]dioxole moiety is then reacted with a suitable halogenated propanol derivative under basic conditions to form the desired product.
Introduction of the Isopropylamino Group: The final step involves the reaction of the intermediate with isopropylamine under reductive amination conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
3-(Benzo[d][1,3]dioxol-5-yl)-3-(isopropylamino)propan-1-ol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its effects on the central nervous system.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-3-(isopropylamino)propan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Phenethylamine: The parent compound with a simpler structure.
Methylenedioxyphenethylamine (MDPEA): Similar structure with a methylenedioxy group.
3,4-Methylenedioxyamphetamine (MDA): A related compound with psychoactive properties.
Uniqueness
3-(Benzo[d][1,3]dioxol-5-yl)-3-(isopropylamino)propan-1-ol is unique due to its specific structural features, such as the benzo[d][1,3]dioxole moiety and the isopropylamino group. These features may confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C13H19NO3 |
|---|---|
分子量 |
237.29 g/mol |
IUPAC名 |
3-(1,3-benzodioxol-5-yl)-3-(propan-2-ylamino)propan-1-ol |
InChI |
InChI=1S/C13H19NO3/c1-9(2)14-11(5-6-15)10-3-4-12-13(7-10)17-8-16-12/h3-4,7,9,11,14-15H,5-6,8H2,1-2H3 |
InChIキー |
BJTWTVZCAHUGJD-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(CCO)C1=CC2=C(C=C1)OCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


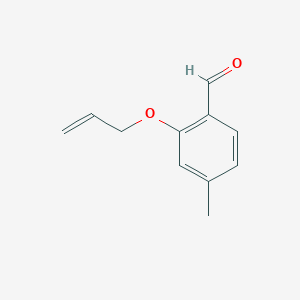
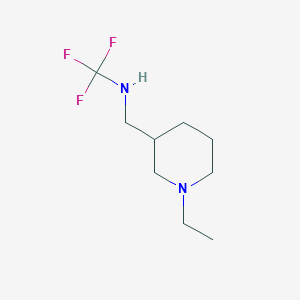
![4-[[[2-(Methoxy)dodecyl]oxy]methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B13960333.png)
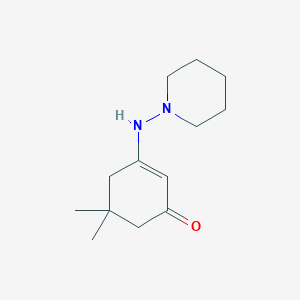
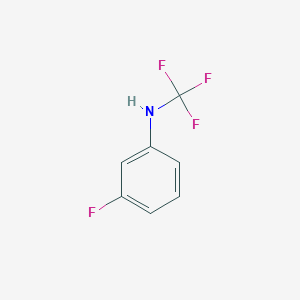

![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)pyrimidin-2-amine](/img/structure/B13960348.png)
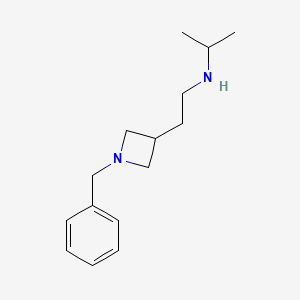

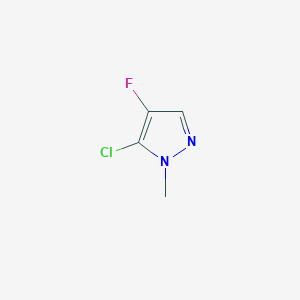
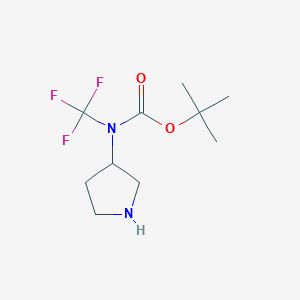
![benzyl N-[2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B13960387.png)
